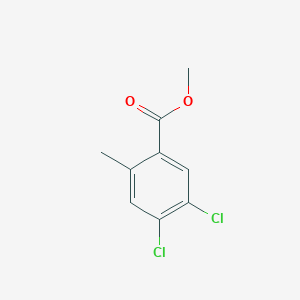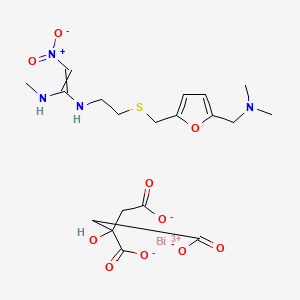
Tritec
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ranitidine bismuth citrate is a compound that combines the properties of ranitidine and bismuth citrate. It is primarily used for its antisecretory and bactericidal actions, making it effective in treating gastric and duodenal ulcers, especially those associated with Helicobacter pylori infections . The compound works by reducing gastric acid secretion and providing a protective effect on the gastric mucosa.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of ranitidine bismuth citrate involves suspending bismuth citrate in water, followed by the addition of ranitidine and ammonia water. The reaction is carried out at a pH of 6-12 and a temperature range of 4-64°C. The reaction mixture is monitored until it reaches neutrality, after which the solution is filtered and spray-dried to obtain ranitidine bismuth citrate .
Industrial Production Methods: Industrial production follows similar steps but on a larger scale, ensuring precise control over reaction conditions to maintain product consistency and quality. The process involves the use of large reactors and filtration systems to handle the increased volume of reactants and products.
Analyse Chemischer Reaktionen
Types of Reactions: Ranitidine bismuth citrate undergoes various chemical reactions, including:
Oxidation: Involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: Involves the gain of electrons, typically using reducing agents.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: Often involve halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Ranitidine bismuth citrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the interactions between organic molecules and metal ions.
Biology: Investigated for its effects on cellular processes and its potential as an antimicrobial agent.
Industry: Utilized in the formulation of pharmaceuticals and as a component in various chemical processes.
Wirkmechanismus
Ranitidine bismuth citrate exerts its effects through multiple mechanisms:
Histamine H2 Receptor Antagonism: Ranitidine component blocks histamine H2 receptors on gastric parietal cells, reducing acid secretion.
Bactericidal Action: Bismuth citrate component has a bactericidal effect on Helicobacter pylori, protecting the gastric mucosa.
Molecular Targets and Pathways: The compound targets histamine receptors and bacterial cell walls, disrupting their function and leading to reduced acid production and bacterial eradication.
Vergleich Mit ähnlichen Verbindungen
Ranitidine Hydrochloride: Another form of ranitidine used to reduce stomach acid but lacks the bactericidal properties of bismuth citrate.
Colloidal Bismuth Subcitrate: Used for similar indications but does not have the histamine receptor antagonism of ranitidine.
Uniqueness: Ranitidine bismuth citrate is unique in its dual action of reducing gastric acid secretion and providing bactericidal effects, making it particularly effective in treating ulcers associated with Helicobacter pylori infections .
Eigenschaften
Molekularformel |
C19H27BiN4O10S |
|---|---|
Molekulargewicht |
712.5 g/mol |
IUPAC-Name |
bismuth;1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C13H22N4O3S.C6H8O7.Bi/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10;/h4-5,9,14-15H,6-8,10H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;;+3/p-3 |
InChI-Schlüssel |
XAUTYMZTJWXZHZ-UHFFFAOYSA-K |
Kanonische SMILES |
CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Bi+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1-Dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol](/img/structure/B13403474.png)
![2-Chloro-2-[2-[4-chloro-2-(2-chlorobenzoyl)phenyl]diazenyl]-N,N-dimethyl-3-oxo-butanamide](/img/structure/B13403476.png)
![16-hydroxy-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(18),2(6),7,11(19),12,14,16-heptaen-9-one](/img/structure/B13403481.png)
![Acetic acid, difluoro[(2-hydroxyethyl)thio]-, ethyl ester](/img/structure/B13403489.png)
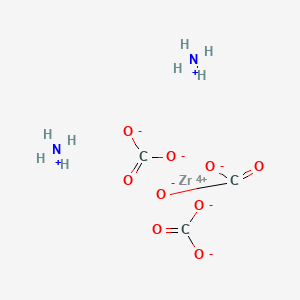
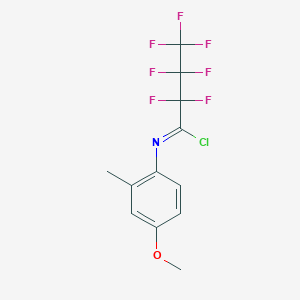
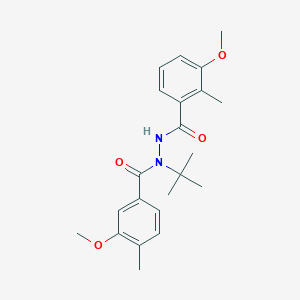
![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B13403510.png)
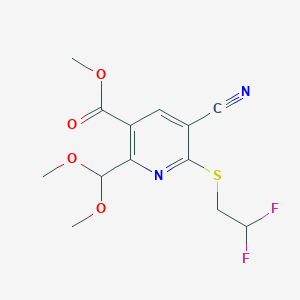
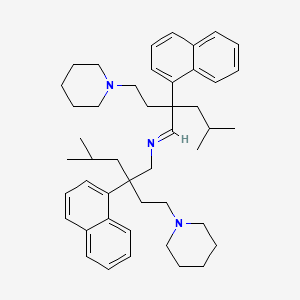
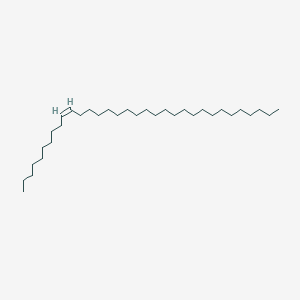
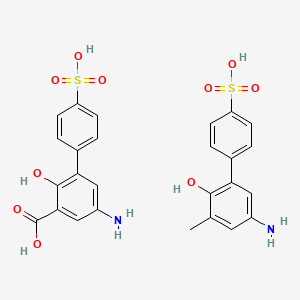
![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(methylthio)propanamide](/img/structure/B13403532.png)
